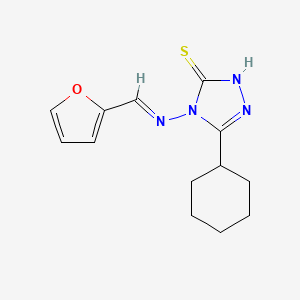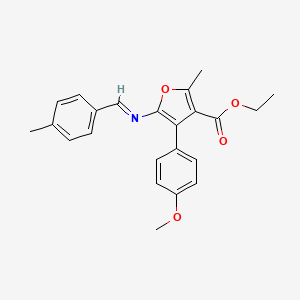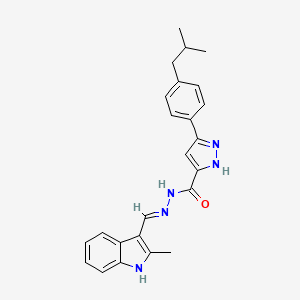
6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and 6,8-dichloroquinazolin-4-one.
Condensation Reaction: The 2-chlorobenzylamine is reacted with 6,8-dichloroquinazolin-4-one under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
反応の種類
6,8-ジクロロ-3-(2-クロロベンジル)-4(3H)-キナゾリン-4-オンは、以下の化学反応を起こすことができます。
置換反応: キナゾリン-4-オン環上の塩素原子は、他の求核剤と置換することができます。
酸化と還元: 化合物は、特定の条件下で酸化または還元されて、異なる誘導体を形成することができます。
加水分解: 化合物は、水と酸または塩基の存在下で加水分解して、対応するアミンと酸を形成することができます。
一般的な試薬と条件
置換: 極性溶媒中の水酸化ナトリウムや炭酸カリウムなどの試薬。
酸化: 過マンガン酸カリウムや過酸化水素などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 例えば、置換反応は、様々な置換されたキナゾリン-4-オンを生成する可能性があり、酸化と還元反応は、異なる酸化状態のキナゾリン-4-オン誘導体を生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学: 酵素阻害剤や受容体モジュレーターとしての可能性を調査されています。
医学: 抗炎症作用、抗がん作用、抗菌作用などの治療特性が探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6,8-ジクロロ-3-(2-クロロベンジル)-4(3H)-キナゾリン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。 これには、酵素、受容体、または他のタンパク質が含まれる可能性があります。 化合物は、酵素活性を阻害したり、受容体機能を調節したり、細胞経路を変更することによって効果を発揮する可能性があります。
類似化合物との比較
類似化合物
6,8-ジクロロキナゾリン-4-オン: 標的化合物の合成における前駆体。
2-クロロベンジルアミン: 合成に使用されるもう一つの前駆体。
その他のキナゾリン-4-オン: 2-メチルキナゾリン-4-オンや6-クロロキナゾリン-4-オンなど、類似の構造を持ちながらも異なる置換基を持つ化合物。
独自性
6,8-ジクロロ-3-(2-クロロベンジル)-4(3H)-キナゾリン-4-オンは、複数の塩素原子とベンジル基が存在することで、他のキナゾリン-4-オンと比較して異なる化学的および生物学的特性が付与される可能性があるため、ユニークです。
特性
CAS番号 |
302913-48-0 |
|---|---|
分子式 |
C15H9Cl3N2O |
分子量 |
339.6 g/mol |
IUPAC名 |
6,8-dichloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-5-11-14(13(18)6-10)19-8-20(15(11)21)7-9-3-1-2-4-12(9)17/h1-6,8H,7H2 |
InChIキー |
PSUNKNVCRCEIQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)



![Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978057.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978065.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11978080.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
